

Gpr35 modulator 1 as a chemical probe for GPR35

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Compound of Interest					
Compound Name:	Gpr35 modulator 1				
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Gpr35 Modulator 1: A Chemical Probe for GPR35

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, and pain. As a potential therapeutic target, the identification and characterization of potent and selective chemical probes are crucial for elucidating its biological functions. **Gpr35 modulator** 1, also known as compound 1 (4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid), has been identified as the highest potency full agonist for human GPR35 described to date.[1] This document provides detailed application notes and experimental protocols for the use of **Gpr35 modulator 1** as a chemical probe to study GPR35.

Gpr35 modulator 1 is a potent modulator of GPR35 with an IC50 of \leq 100 nM in HEK293 cells stably transfected with human GPR35.[2][3] It is markedly selective for the human ortholog of GPR35 and exhibits signal bias between β -arrestin-2 and G protein-dependent signaling pathways.[1] This selectivity and potency make it an invaluable tool for investigating the pharmacology and cellular functions of human GPR35.

Data Presentation



The following table summarizes the in vitro potency and efficacy of **Gpr35 modulator 1** in various functional assays compared to the reference agonist Zaprinast.

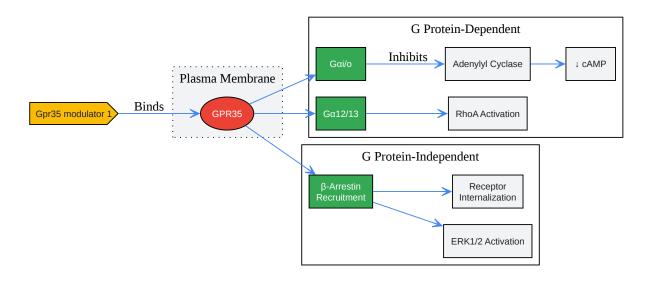
Compound	Assay Type	Species	pEC50	Emax (%)
Gpr35 modulator	β-Arrestin Recruitment (PathHunter)	Human	7.8 ± 0.1	100
β-Arrestin Recruitment (BRET)	Human	7.9 ± 0.1	100	
Mouse	< 5.0	N/D	_	
Rat	< 5.0	N/D		
IP1 Accumulation	Human	6.9 ± 0.1	100	_
Mouse	< 5.0	N/D		_
Rat	< 5.0	N/D	_	
Ca2+ Mobilization (Gαqi5)	Human	7.2 ± 0.1	100	
Mouse	< 5.0	N/D		_
Rat	< 5.0	N/D		
Zaprinast	β-Arrestin Recruitment (BRET)	Human	5.4 ± 0.1	100
Mouse	6.2 ± 0.1	100		
Rat	7.1 ± 0.1	100	_	

Data extracted from Neetoo-Isseljee et al., 2013. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist. N/D: Not Determined due to low potency.



Signaling Pathways and Experimental Workflows GPR35 Signaling Pathways

GPR35 couples to multiple G protein families, primarily G α i/o and G α 12/13, and can also signal through β -arrestin recruitment.[4] Agonist binding initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades.



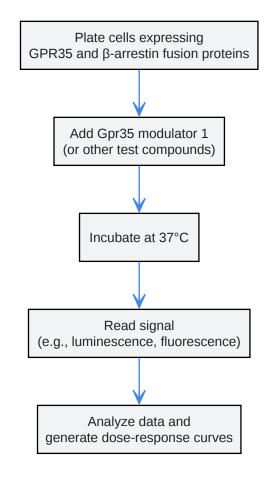
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GPR35 signaling pathways activated by Gpr35 modulator 1.

Experimental Workflow: β-Arrestin Recruitment Assay

This workflow outlines the key steps in a typical β -arrestin recruitment assay to assess the activity of **Gpr35 modulator 1**.





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General workflow for a β -arrestin recruitment assay.

Experimental Protocols

The following protocols are based on methodologies used for the characterization of GPR35 agonists and are suitable for studying **Gpr35 modulator 1**.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the interaction between GPR35 and β -arrestin upon agonist stimulation using enzyme fragment complementation.

Materials:

- PathHunter® CHO-K1 GPR35 β-Arrestin cells (DiscoverX)
- Cell culture medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin)



- Assay buffer (e.g., HBSS)
- Gpr35 modulator 1
- PathHunter® Detection Reagents (DiscoverX)
- White, clear-bottom 384-well plates

Procedure:

- Cell Plating:
 - Culture PathHunter® cells according to the supplier's instructions.
 - Harvest cells and resuspend in assay medium to a density of 200,000 cells/mL.
 - Dispense 20 μL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Compound Preparation and Addition:
 - Prepare serial dilutions of **Gpr35 modulator 1** in the appropriate vehicle (e.g., DMSO) and then dilute further in assay buffer. The final concentration should be 5X the desired final assay concentration.
 - Add 5 μL of the 5X compound solution to the appropriate wells.
- Incubation:
 - Incubate the plate for 90 minutes at 37°C.
- Signal Detection:
 - Allow the PathHunter® Detection Reagents to equilibrate to room temperature.
 - Add 25 μL of the detection reagent mixture to each well.
 - Incubate the plate at room temperature for 60 minutes in the dark.



- · Data Acquisition:
 - Read the chemiluminescent signal using a plate reader.
- Data Analysis:
 - Normalize the data to a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).
 - Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the pEC50 and Emax values.

Intracellular Calcium Mobilization Assay

This assay measures the ability of **Gpr35 modulator 1** to induce an increase in intracellular calcium, often through the co-expression of a chimeric G protein like Gαgi5.

Materials:

- HEK293 or CHO cells
- Expression plasmids for human GPR35 and Gαqi5
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay Buffer (e.g., HBSS with 20 mM HEPES)
- Probenecid (optional, to prevent dye extrusion)
- Gpr35 modulator 1
- Black-wall, clear-bottom 96- or 384-well plates
- Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)



Procedure:

- Cell Transfection and Plating:
 - Co-transfect cells with the GPR35 and Gαqi5 expression plasmids.
 - Seed the transfected cells into the assay plate and culture for 24-48 hours.
- · Dye Loading:
 - Prepare the calcium dye loading buffer according to the manufacturer's instructions, potentially including probenecid.
 - Remove the culture medium from the cells and add an equal volume of the dye loading buffer to each well.
 - Incubate the plate for 60 minutes at 37°C.
- Compound Preparation:
 - Prepare serial dilutions of Gpr35 modulator 1 in assay buffer at a concentration 4X the final desired concentration.
- Data Acquisition:
 - Place the cell plate and the compound plate into the fluorescence plate reader.
 - Establish a stable baseline fluorescence reading for each well.
 - Program the instrument to inject the compound solutions and immediately begin kinetic fluorescence readings (e.g., every 1-2 seconds for 2-3 minutes).
- Data Analysis:
 - Determine the maximum fluorescence response for each well after compound addition.
 - Normalize the data and plot a dose-response curve to determine the pEC50 and Emax values.



IP-One Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of $G\alpha q$ -mediated signaling.

Materials:

- HEK293T cells
- Expression plasmid for human GPR35
- Transfection reagent
- · Cell culture medium
- IP-One HTRF® Assay Kit (Cisbio)
- Gpr35 modulator 1
- White, solid-bottom 384-well plates

Procedure:

- Cell Transfection and Plating:
 - Transfect HEK293T cells with the human GPR35 expression plasmid.
 - Seed the transfected cells into the assay plate and culture for 48 hours.
- · Compound Stimulation:
 - Remove the culture medium and replace it with stimulation buffer from the IP-One HTRF® kit.
 - Add Gpr35 modulator 1 at various concentrations.
 - Incubate for 60 minutes at 37°C.
- Cell Lysis and Detection:



- Add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer to each well.
- Incubate for 60 minutes at room temperature in the dark.
- Data Acquisition:
 - Read the time-resolved fluorescence at 620 nm and 665 nm.
- Data Analysis:
 - Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).
 - Convert the HTRF® ratio to IP1 concentration using a standard curve.
 - Plot the IP1 concentration against the logarithm of the agonist concentration to determine the pEC50 and Emax values.

Selectivity

Gpr35 modulator 1 is reported to be markedly selective for human GPR35 over the mouse and rat orthologs.[1] A comprehensive selectivity profile against a broad panel of other GPCRs and off-target proteins would be beneficial to fully characterize it as a chemical probe. Researchers using this modulator should consider performing or consulting such selectivity screens to ensure that observed effects are GPR35-mediated.

Conclusion

Gpr35 modulator 1 is a potent and human-selective agonist of GPR35, making it a valuable tool for the study of this orphan receptor. The provided data and protocols offer a starting point for researchers to utilize this chemical probe to investigate the role of GPR35 in various physiological and pathological contexts. As with any chemical probe, careful consideration of its selectivity and potential for off-target effects is essential for the robust interpretation of experimental results.

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